molecular formula C38H66O3 B12639938 decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate

decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate

Cat. No.: B12639938
M. Wt: 570.9 g/mol
InChI Key: OWFITFPJEGOCHV-ANEPNXGLSA-N
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Description

Decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate is a complex organic compound It is characterized by its intricate structure, which includes multiple stereocenters and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions, including alkylation, cyclization, and esterification. The reaction conditions vary depending on the specific synthetic route but generally require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

    Substitution: This

Properties

Molecular Formula

C38H66O3

Molecular Weight

570.9 g/mol

IUPAC Name

decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate

InChI

InChI=1S/C38H66O3/c1-5-7-9-11-13-14-16-18-28-40-36(39)41-32-24-26-38(4)31(29-32)20-22-33-34-23-21-30(19-17-15-12-10-8-6-2)37(34,3)27-25-35(33)38/h20,30,32-35H,5-19,21-29H2,1-4H3/t30-,32-,33-,34-,35-,37+,38-/m0/s1

InChI Key

OWFITFPJEGOCHV-ANEPNXGLSA-N

Isomeric SMILES

CCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC=C2C1)CCCCCCCC)C)C

Canonical SMILES

CCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)CCCCCCCC)C)C

Origin of Product

United States

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